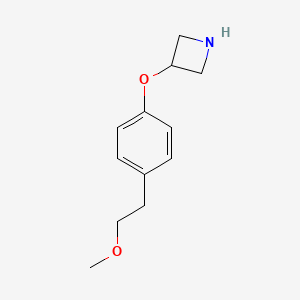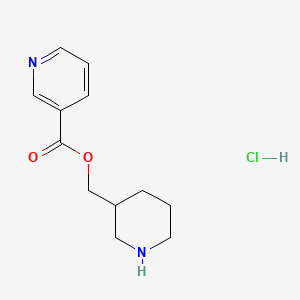![molecular formula C13H20ClNO2 B1394751 4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride CAS No. 1220028-57-8](/img/structure/B1394751.png)
4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride
Descripción general
Descripción
4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride, also known as 4-MeO-Bz-PIP, is a synthetic compound belonging to the piperidine class of compounds. 4-MeO-Bz-PIP is a derivative of 4-methoxybenzyl alcohol and is structurally related to other piperidine compounds such as 4-MeO-PIP and 4-MeO-PBP. 4-MeO-Bz-PIP is a potent agonist of the kappa opioid receptor (KOR) and has been studied for its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Syntheses and Pharmacological Properties
- The derivatives of 1‘-organylspiro[indane-1,4‘-piperidine], including those with a 4-methoxybenzyl group, are identified as high-affinity, selective σ ligands. These compounds, and their sila-analogues, were synthesized and analyzed for their structure and affinities for various central nervous system receptors, showcasing their potential in neurological research (Tacke et al., 2003).
Chemical Reactions and Modifications
- Research has shown that the N-(4-methoxybenzyl) group on 2,5-piperazinediones can be oxidatively removed under mild conditions. This finding is significant in the field of chemical synthesis, particularly in the context of functional group transformations (Yamaura et al., 1985).
Inhibitory Activity in Pharmaceutical Research
- A study on 4-(3-Chloro-4-methoxybenzyl)aminophthalazines, which are structurally related to the compound , revealed their inhibitory activity toward phosphodiesterase 5 (PDE5). This research contributes to the understanding of vasorelaxant activities and has implications in developing treatments for cardiovascular diseases (Watanabe et al., 2000).
Protective Group Chemistry
- The 4-methoxybenzyl (MPM) group, a component of the compound, is a significant protective group for hydroxy functions in organic synthesis. It is selectively removed under specific conditions, demonstrating its utility in the synthesis of complex organic molecules (Horita et al., 1986).
Novel Compounds and Biological Evaluation
- Research on novel compounds containing 4-methoxybenzyl groups, such as [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, has demonstrated their potential as selective estrogen receptor modulators. These findings have implications for the development of drugs targeting estrogen receptors (Palkowitz et al., 1997).
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-4-2-11(3-5-12)10-16-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDWLGLWQNWTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)

![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)
![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)
![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)

![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1394680.png)
![3-[2,4-DI(Tert-butyl)phenoxy]azetidine](/img/structure/B1394681.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine](/img/structure/B1394682.png)


![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)
![3-[2-(2-Ethoxyethoxy)ethyl]pyrrolidine](/img/structure/B1394691.png)